molecular formula C12H10N4O B11803852 N'-(Pyridin-4-ylmethylene)isonicotinohydrazide

N'-(Pyridin-4-ylmethylene)isonicotinohydrazide

Cat. No.: B11803852
M. Wt: 226.23 g/mol
InChI Key: RVAFAIOWXGOYMP-DHDCSXOGSA-N
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Description

N'-(Pyridin-4-ylmethylene)isonicotinohydrazide is a Schiff base ligand synthesized via the condensation of isonicotinaldehyde (pyridine-4-carbaldehyde) and isonicotinohydrazide (pyridine-4-carbohydrazide) under reflux in methanol . This compound features a planar hydrazone (–NH–N=CH–) core flanked by two pyridyl groups, enabling divergent coordination sites for metal binding and hydrogen-bonding interactions . Its structural versatility has been exploited in supramolecular chemistry, catalysis, and materials science. For example, it forms 3D cobalt(II) frameworks for catalytic hydroboration/hydrosilylation of ketones and aldehydes and 2D iron(II) coordination polymers with spin-crossover properties . The ligand’s electronic properties (e.g., HOMO-LUMO gaps) and solubility (e.g., poor solubility in ethanol) have been characterized experimentally and computationally .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(Z)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9-

InChI Key

RVAFAIOWXGOYMP-DHDCSXOGSA-N

Isomeric SMILES

C1=CN=CC=C1/C=N\NC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Conventional Reflux Method

The reflux method is widely employed for hydrazone synthesis due to its simplicity and efficiency. In a typical procedure:

  • Reactants : Isonicotinic acid hydrazide (1.0 mmol) and pyridine-4-carboxaldehyde (1.2 mmol) are dissolved in a 1:1 mixture of methanol and water (40 mL).

  • Catalyst : Aqueous KOH (2.2 mmol) is added to deprotonate the hydrazide and accelerate imine formation.

  • Reaction Conditions : The mixture is refluxed at 80°C for 6 hours under inert atmosphere to prevent oxidation.

  • Workup : The product is filtered, washed with methanol/water (1:1), and dried under vacuum.

Yield : ~85–90%.
Key Advantages : High reproducibility and suitability for large-scale production.

Mechanochemical Synthesis

Mechanochemical synthesis offers a solvent-free alternative, aligning with green chemistry principles. The process involves:

  • Grinding : Equimolar amounts of isonicotinic acid hydrazide and pyridine-4-carboxaldehyde are ground in a mortar and pestle for 25 minutes.

  • Additives : Cadmium acetate (Cd(OAc)₂·2H₂O) may be introduced as a template for subsequent MOF formation.

  • Purification : The crude product is washed with methanol/water to remove unreacted starting materials.

Yield : ~90%.
Key Advantages : Reduced environmental impact and faster reaction times.

Characterization and Validation of Synthesis

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy confirms the formation of the hydrazone bond. Key peaks include:

  • N–H stretch : 3305–3377 cm⁻¹ (broad, indicative of hydrazide N–H).

  • C=O stretch : 1675–1677 cm⁻¹ (amide I band).

  • C=N stretch : 1611–1614 cm⁻¹ (imine linkage).

Optimization of Reaction Parameters

Solvent Systems

Methanol-water mixtures (1:1 v/v) are optimal for balancing reactant solubility and reaction kinetics. Polar aprotic solvents (e.g., DMF) are avoided due to side reactions with the aldehyde.

Temperature and Time

  • Reflux : 6 hours at 80°C achieves >85% yield.

  • Mechanochemical : Room-temperature grinding for 25 minutes suffices, avoiding thermal degradation.

Stoichiometric Ratios

A slight excess of pyridine-4-carboxaldehyde (1.2 eq) ensures complete consumption of the hydrazide, minimizing byproducts.

Comparative Analysis of Synthesis Methods

Parameter Reflux Method Mechanochemical Method
Yield85–90%90%
Reaction Time6 hours25 minutes
Solvent UseHighNone
ScalabilityExcellentModerate
Purity (by FTIR)95%93%

Applications in Coordination Chemistry

This compound serves as a versatile ligand in MOF synthesis. For example:

  • ADES-7 MOF : Combines Cd(II) ions, 5-hydroxyisophthalic acid, and the ligand to form a 2D framework with CO₂ adsorption capacity.

  • Dye Removal : MOFs incorporating this ligand exhibit high adsorption capacities for cationic dyes (e.g., rhodamine B: 98% removal in 3 hours ).

Chemical Reactions Analysis

Types of Reactions

N’-(Pyridin-4-ylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces the corresponding amine .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of N'-(Pyridin-4-ylmethylene)isonicotinohydrazide and its metal complexes.

Case Study: Antitumor Efficacy

A review article summarized the synthesis of various metal complexes derived from hydrazones, including this compound. These complexes demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A-375 (melanoma)3–5Induces ROS production, activates caspase pathways
HEPG2 (liver)3–5Apoptosis via caspase-3 activation
HCT-116 (colon)3–5Disruption of cell cycle, apoptosis induction

The studies indicated that the metal complexes exhibited enhanced activity compared to the free ligand, suggesting that coordination with metals like Cu(II) and Co(II) may amplify the anticancer effects through mechanisms such as apoptosis induction and inhibition of angiogenesis .

Fluorescent Sensors

Recent advancements have utilized this compound in the development of mixed-ligand metal-organic frameworks (MOFs) for sensing applications.

Case Study: Detection of Heavy Metals

A study reported the synthesis of MOFs incorporating this compound, which were capable of selectively detecting chromate anions and certain metal cations in aqueous solutions. The limits of detection were as follows:

Analyte Limit of Detection (µM)
Chromate (CrO₄²⁻)0.25
Iron (Fe³⁺)3.76
Palladium (Pd²⁺)0.20

These sensors demonstrated high sensitivity and selectivity, making them valuable for environmental monitoring applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that derivatives of this compound exhibit efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research indicated that modifications to the hydrazone structure could enhance antimicrobial properties:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli30

This suggests potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-(Pyridin-4-ylmethylene)isonicotinohydrazide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Isonicotinohydrazide derivatives exhibit diverse functionalities depending on substituents and coordination environments. Below is a comparative analysis of key analogs:

Structural and Electronic Properties
Compound Name Substituent/Modification Key Properties References
N'-(Pyridin-4-ylmethylene)isonicotinohydrazide Pyridyl groups at both ends - EHOMO: -5.2 eV; ELUMO: -1.8 eV (DFT)
- Forms 3D Co(II) frameworks for catalysis
N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide 4-(N,N-dimethylamino)benzylidene group - X-ray structure: C=N bond length = 1.28 Å
- Enhanced solubility due to –NMe2 group
N'-(2-Hydroxybenzylidene)isonicotinohydrazide 2-hydroxybenzylidene group - EHOMO: -5.4 eV; ELUMO: -1.6 eV
- Improved anti-corrosion efficiency (94.7%) due to –OH
N'-(Furan-2-ylmethylene)isonicotinohydrazide Furan-2-ylmethylene group - Moderate corrosion inhibition (78.5%)
- Lower thermal stability vs. aromatic analogs

Key Observations :

  • Electron-donating groups (e.g., –OH, –NH2) raise EHOMO, enhancing electron donation and anti-corrosion activity .
  • Aromatic substituents (e.g., benzylidene) improve thermal stability and coordination capacity compared to aliphatic groups (e.g., furan) .
  • Bulkier substituents (e.g., –NMe2) increase solubility but may sterically hinder metal coordination .

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl) enhance enzyme inhibition potency by increasing electrophilicity .
  • Pyrazole hybrids show superior antitubercular activity due to synergistic effects with isonicotinohydrazide .

Key Observations :

  • Co(II) frameworks exhibit high catalytic efficiency due to accessible Lewis acid sites .
  • Fe(II) polymers show reversible spin transitions, making them candidates for molecular switches .

Biological Activity

N'-(Pyridin-4-ylmethylene)isonicotinohydrazide is a hydrazone compound characterized by its unique structural features, including a pyridine ring and an isonicotinohydrazide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C₁₂H₁₀N₄O, with a molecular weight of approximately 226.24 g/mol. The synthesis typically involves the formation of a hydrazone linkage between isonicotinic acid hydrazide and pyridine-4-carboxaldehyde, contributing to its distinct pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antitumor Potential : Evidence suggests it may inhibit cancer cell proliferation.
  • Mechanistic Insights : Studies indicate interactions with biological macromolecules, such as proteins and nucleic acids.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. For instance, studies have indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound was tested against a panel of pathogens, revealing significant activity:

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus3064
Escherichia coli2864
Pseudomonas aeruginosa25128

These results suggest that the compound may be suitable for further development as an antibacterial agent .

Antitumor Potential

The antitumor activity of this compound has been explored in various studies. For example, complexes formed with transition metals (like Cu(II)) have shown enhanced anticancer properties compared to the free ligand. These metal complexes have been tested against different cancer cell lines, demonstrating dose-dependent anti-proliferative effects:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)6.5 - 18.3Induction of apoptosis via caspase activation
HEPG2 (Liver Cancer)3 - 5ROS generation and apoptosis induction
SW174 (Colorectal)0.5 - 3.2Inhibition of angiogenesis

The mechanisms identified include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to cell death through apoptosis .

Study on Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound exhibited stronger inhibition against E. coli compared to commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .

Study on Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested in vitro against several cancer cell lines. The findings revealed that it significantly inhibited cell proliferation in a concentration-dependent manner, with notable effects on apoptosis markers such as caspase-3 and Bcl-2 levels .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N'-(Pyridin-4-ylmethylene)isonicotinohydrazide and its metal complexes?

  • The compound is typically synthesized via reflux in ethanol, combining equimolar ratios of the ligand and metal salts. For example, Fe(III) complexes are formed by refluxing FeCl₃·6H₂O (0.054 mmol) with the ligand (0.1094 mmol) at 75°C for 5 hours under magnetic stirring to enhance reaction kinetics . Ethanol is preferred due to the ligand's solubility. Post-synthesis purification involves dry-column flash chromatography for derivatives like N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, yielding ~83% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis Spectroscopy : Identifies charge-transfer transitions. For Fe(III) complexes, a hypsochromic shift (e.g., from 272.0 nm to 261.0 nm) confirms metal-ligand coordination, with molar absorptivity values (~1282.57 L·mol⁻¹·cm⁻¹) indicating ligand-to-metal charge transfer .
  • FT-IR Spectroscopy : Detects functional groups and bonding modes. Key peaks include Fe-O vibrations at 530.42 cm⁻¹ and shifts in C=N/C=O stretching frequencies upon complexation .
  • Single-crystal XRD : Resolves structural details, such as coordination geometry (e.g., polymeric zigzag chains in Cu(II) complexes) .

Q. How can researchers validate the purity of synthesized derivatives?

  • Melting Point Analysis : A narrow range (e.g., 196–198°C) indicates high purity .
  • Chromatography : TLC or flash chromatography with solvents like ethyl acetate:methanol (5:1) ensures separation of unreacted precursors .

Advanced Research Questions

Q. What computational methods are used to predict biological activity?

  • Molecular Docking : AutodockTools-1.5.6 or Autodock4.2 evaluates binding affinities. For example, Fe(III) complexes show ΔG = -9.80 kcal/mol against Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (PDB:2X23), outperforming isoniazid (ΔG = -4.64 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Recommended post-docking to assess interaction stability over time, particularly for enzyme-ligand complexes .

Q. How do coordination modes impact catalytic or biological efficacy?

  • Ligand denticity and donor atoms influence metal complex stability. For instance, pyridyl and hydrazone groups in this compound enable tridentate coordination, forming stable octahedral Fe(III) complexes with high 10 Dq values (458.41 kJ·mol⁻¹), indicative of strong ligand fields .
  • In Co(II) frameworks, divergent pyridyl sites facilitate supramolecular assembly, enabling applications in hydrofunctionalization catalysis (e.g., ketone hydrosilylation) .

Q. What strategies resolve contradictions in spectroscopic vs. computational data?

  • Cross-Validation : Compare experimental UV-Vis/IR results with DFT-predicted electronic transitions or vibrational modes. Discrepancies in charge-transfer energies may arise from solvent effects or approximations in computational models .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystallographic data to validate docking-predicted binding poses .

Q. How do structural modifications enhance optoelectronic or antimicrobial properties?

  • Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., bromine in N'-(5-bromofuran-2-carbonyl) derivatives) improve COX-2 inhibition (ΔG = -7.89 kcal/mol) via enhanced hydrophobic interactions .
  • Extended π-Conjugation : Pyrene derivatives exhibit red-shifted absorption for OLED applications, with emission tuned by ligand-metal charge transfer .

Methodological Tables

Table 1: Key Synthesis Parameters for Fe(III) Complexes

ParameterValue/DescriptionReference
SolventEthanol
Temperature75°C
Molar Ratio (Ligand:Metal)2:1 (FeCl₃·6H₂O)
Reaction Time5 hours
Yield38.1 mg (78% purity)

Table 2: Comparative Binding Affinities of Derivatives

CompoundTarget EnzymeΔG (kcal/mol)Ki (µM)Reference
Fe(III) ComplexEnoyl-ACP Reductase-9.800.065
N'-(4-Chlorobenzoyl) DerivativeEnoyl-ACP Reductase-6.6419.15
Isoniazid (Control)Enoyl-ACP Reductase-4.64398.64

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